(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
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Overview
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, an indoline moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Coupling Reactions: The benzodioxole intermediate and the thiadiazole intermediate are then coupled through a series of reactions involving acylation and condensation to form the final acrylamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can occur at the acrylamide double bond, converting it to a single bond and potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety might yield indole-2-carboxylic acid derivatives, while reduction of the acrylamide double bond would result in a saturated amide.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiadiazole ring, in particular, is known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, research is focused on the compound’s potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can inhibit enzyme activity by binding to the active site, while the indoline moiety may interact with receptor proteins, modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide: Lacks the indoline moiety, which may reduce its biological activity.
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of acrylamide, potentially altering its reactivity and biological effects.
Uniqueness
The unique combination of the benzodioxole, indoline, and thiadiazole rings in (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-19(8-6-14-5-7-17-18(11-14)30-13-29-17)23-21-24-25-22(32-21)31-12-20(28)26-10-9-15-3-1-2-4-16(15)26/h1-8,11H,9-10,12-13H2,(H,23,24,27)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWVYBZVCWSJDN-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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